4-Ethynyl-1-azaadamantan-4-ol
Description
4-Ethynyl-1-azaadamantan-4-ol is a nitrogen-containing adamantane derivative characterized by a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent on the azaadamantane scaffold. The incorporation of nitrogen into the adamantane framework (1-azaadamantane) introduces electronic and steric modifications that influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-ethynyl-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C11H15NO/c1-2-11(13)9-3-8-4-10(11)7-12(5-8)6-9/h1,8-10,13H,3-7H2 |
InChI Key |
OMHJGESCGMZGPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(C2CC3CC1CN(C3)C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Adamantane Derivatives
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-Ethynyl-1-azaadamantan-4-ol and related adamantane derivatives:
Key Observations:
- Core Modifications : this compound replaces a carbon atom in adamantane with nitrogen (1-azaadamantane), whereas other derivatives retain the adamantane core but incorporate heterocyclic rings (e.g., oxadiazole in , triazole in ).
- Functional Groups: The ethynyl group in the target compound is unique among the analogs, offering distinct reactivity compared to thiols (), thiones (), or amino groups ().
- Thermal Stability : The triazole-thione derivative exhibits the highest melting point (210–212°C), likely due to strong intermolecular hydrogen bonding (N–H···S interactions) observed in its crystal structure .
Physicochemical Properties
- Solubility: Hydroxyl and amino groups (in and the target compound) improve water solubility relative to sulfur-containing analogs (e.g., ).
- Stability : The ethynyl group’s susceptibility to oxidation may necessitate stabilization strategies (e.g., pro-drug formulations), whereas thiols () require protection against disulfide formation.
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